N-(4-Tert-butylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
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Description
The compound “N-(4-Tert-butylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The tert-butylphenyl group is a bulky, hydrophobic moiety that could influence the compound’s solubility and binding characteristics .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the attachment of the prop-2-enoyl and 4-tert-butylphenyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide and alkene groups could potentially undergo a variety of reactions. For instance, the alkene could participate in addition reactions, and the amide could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of polar amide groups could enhance solubility in polar solvents, while the tert-butylphenyl group could increase hydrophobicity .Mechanism of Action
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-5-17(22)21-12-10-14(11-13-21)18(23)20-16-8-6-15(7-9-16)19(2,3)4/h5-9,14H,1,10-13H2,2-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAZGIYQEPRNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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